REACTION_SMILES
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[Al+3:23].[H-:22].[H-:25].[H-:26].[H-:27].[Li+:24].[s:1]1[c:2]([C:17](=[O:18])[O:19][CH2:20][CH3:21])[cH:3][c:4]2[c:9]1[CH2:8][CH2:7][N:6]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:5]2>>[s:1]1[c:2]([CH2:17][OH:18])[cH:3][c:4]2[c:9]1[CH2:8][CH2:7][N:6]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2c(s1)CCN(C(=O)OC(C)(C)C)C2
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCc2sc(CO)cc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |